molecular formula C23H24N2O4 B11321595 N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide

N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11321595
M. Wt: 392.4 g/mol
InChI Key: AJKBCVBKFYYUIG-UHFFFAOYSA-N
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Description

N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that features a combination of a chromene core, a pyrrolidine ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group of the chromene core, potentially yielding alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products

The major products formed from these reactions include phenolic derivatives, alcohol derivatives, and various substituted pyrrolidine compounds.

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide is unique due to its combination of a chromene core, a pyrrolidine ring, and a methoxyphenyl group. This unique structure allows for specific interactions with molecular targets, potentially leading to distinct biological effects compared to similar compounds .

Properties

Molecular Formula

C23H24N2O4

Molecular Weight

392.4 g/mol

IUPAC Name

N-[2-(4-methoxyphenyl)-2-pyrrolidin-1-ylethyl]-4-oxochromene-2-carboxamide

InChI

InChI=1S/C23H24N2O4/c1-28-17-10-8-16(9-11-17)19(25-12-4-5-13-25)15-24-23(27)22-14-20(26)18-6-2-3-7-21(18)29-22/h2-3,6-11,14,19H,4-5,12-13,15H2,1H3,(H,24,27)

InChI Key

AJKBCVBKFYYUIG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(CNC(=O)C2=CC(=O)C3=CC=CC=C3O2)N4CCCC4

Origin of Product

United States

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